molecular formula C17H16BrN3O3 B11555353 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11555353
M. Wt: 390.2 g/mol
InChI Key: TVOOLDMJYSRTCO-YBFXNURJSA-N
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Description

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a bromophenyl and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

The synthesis of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE typically involves the condensation reaction between 3-bromobenzaldehyde and 2-ethoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE can be compared with similar compounds such as:

    1-{N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide: This compound features a chloro and methoxy substitution on the phenyl ring, which may alter its chemical and biological properties.

    1-{N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)formamide: The presence of a thiadiazole ring introduces additional heteroatoms and potential sites for interaction.

    N-(2-bromophenyl)-1-{N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide: The hydroxy and methoxy groups on the phenyl ring may enhance its reactivity and biological activity.

The uniqueness of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C17H16BrN3O3/c1-2-24-15-9-4-3-8-14(15)20-16(22)17(23)21-19-11-12-6-5-7-13(18)10-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

TVOOLDMJYSRTCO-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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